

Triclabendazole sulfoxide role in inhibiting parasite ABCG2/BCRP transporters

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Compound of Interest		
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An In-Depth Technical Guide on the Role of **Triclabendazole Sulfoxide** in Inhibiting Parasite ABCG2/BCRP Transporters

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP), is a critical mediator of multidrug resistance in both cancer cells and parasites.[1][2][3] By actively extruding a wide range of xenobiotics, ABCG2 reduces the intracellular concentration and efficacy of therapeutic agents.[4][5] The anthelmintic drug triclabendazole (TCBZ) and its primary active metabolite, **triclabendazole sulfoxide** (TCBZSO), have been identified as potent inhibitors of this transporter.[1][6] This technical guide provides a comprehensive overview of the inhibitory action of **triclabendazole sulfoxide** on ABCG2/BCRP transporters, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows. This information is crucial for understanding drug resistance in parasites and for the development of strategies to overcome it.

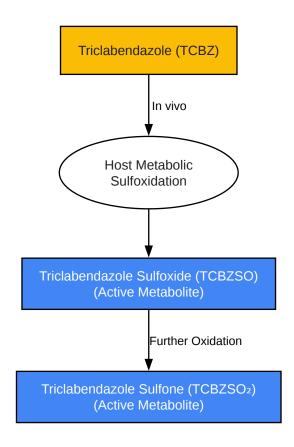
Introduction to ABCG2/BCRP and Triclabendazole

ABCG2/BCRP is a transmembrane protein that utilizes the energy from ATP hydrolysis to transport a diverse array of substrates out of cells.[7][8] This efflux mechanism plays a significant role in the pharmacokinetics of many drugs, affecting their absorption, distribution,



and excretion.[2][4] In parasites, the overexpression of ABC transporters is a recognized mechanism of resistance to anthelmintic drugs.[3][9]

Triclabendazole is a halogenated benzimidazole derivative and the drug of choice for treating fascioliasis (liver fluke infections) in both livestock and humans.[1] Following administration, triclabendazole is rapidly metabolized in the host to its active sulfoxide (TCBZSO) and sulfone (TCBZSO₂) metabolites.[1] While its primary anthelmintic action involves binding to parasite β -tubulin and disrupting microtubule formation, recent evidence has highlighted a secondary role for its metabolites as inhibitors of ABCG2 transporters.[1][10]



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Metabolic activation of Triclabendazole.

Quantitative Data on ABCG2 Inhibition

The inhibitory effects of **triclabendazole sulfoxide** and its related metabolites on ABCG2 have been quantified through various in vitro and in vivo studies. The data presented below is primarily derived from the key research conducted by Barrera et al. (2012).[1]



Table 1: In Vitro Inhibition of Mitoxantrone Accumulation by TCBZSO and TCBZSO₂

Mitoxantrone is a known fluorescent substrate of ABCG2. Inhibition of the transporter leads to increased intracellular accumulation of mitoxantrone, which can be quantified. The following table summarizes the inhibitory potency of TCBZSO and TCBZSO₂ in Madin-Darby canine kidney (MDCK-II) cells engineered to express either murine (Abcg2) or human (ABCG2) transporters.[1]

Compound	Transporter	Concentration Range (µM)	Inhibitory Potency (%)	Strongest Inhibition Concentration (µM)
TCBZSO	Murine Abcg2	5 - 25	40 - 55	25 μΜ (40%)
TCBZSO	Human ABCG2	5 - 25	40 - 55	10 μΜ (55%)
TCBZSO ₂	Murine Abcg2	5 - 25	40 - 55	25 μΜ (55%)
TCBZSO ₂	Human ABCG2	5 - 25	40 - 55	5 μM (55%)
Data sourced from Barrera et al. (2012).[1]				

Table 2: Inhibition of Transepithelial Transport of ABCG2 Substrates

This table shows the effect of TCBZSO and TCBZSO₂ on the transport of the antibacterial agents nitrofurantoin and danofloxacin across cell monolayers. A reduction in transport indicates inhibition of ABCG2.



Compound (at 15 μM)	Substrate	Transporter	Inhibition Level
TCBZSO / TCBZSO ₂	Nitrofurantoin	Murine Abcg2	Moderate
TCBZSO / TCBZSO2	Nitrofurantoin	Human ABCG2	Complete
TCBZSO / TCBZSO2	Danofloxacin	Murine Abcg2	Moderate
TCBZSO / TCBZSO2	Danofloxacin	Human ABCG2	Complete
Data sourced from Barrera et al. (2012). [1]			

Table 3: In Vivo Effects of TCBZSO Administration in Mice

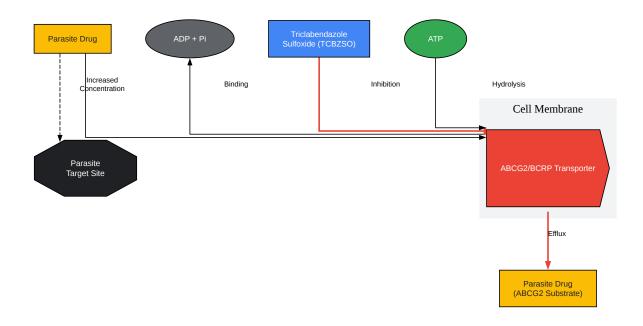
These experiments demonstrate the physiological impact of ABCG2 inhibition by TCBZSO.

Effect Measured	ABCG2 Substrate	Outcome of TCBZSO Co- administration
Secretion into Milk	Nitrofurantoin	Inhibited by more than 2-fold
Plasma Levels	Sulfasalazine	Increased by more than 1.5-fold
Data sourced from Barrera et al. (2012).[6]		

Mechanism of ABCG2/BCRP Inhibition

Triclabendazole sulfoxide acts as a direct inhibitor of the ABCG2 transporter.[1] By binding to the transporter protein, it competitively or non-competitively prevents the binding and subsequent efflux of substrate molecules.[5] This inhibition leads to an increased intracellular concentration of co-administered drugs that are ABCG2 substrates, potentially overcoming parasite resistance or altering the drug's pharmacokinetic profile.[1][2]





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Inhibition of ABCG2-mediated drug efflux by TCBZSO.

Key Experimental Protocols

The following protocols are based on the methodologies described by Barrera et al. (2012).[1]

Mitoxantrone Accumulation Assay

This assay is used to measure the inhibitory effect of a compound on ABCG2 function by quantifying the intracellular accumulation of a fluorescent substrate.

· Cell Lines:



- Parental MDCK-II cells (control, low ABCG2 expression).
- MDCK-II cells transduced with and overexpressing murine Abcg2.
- MDCK-II cells transduced with and overexpressing human ABCG2.

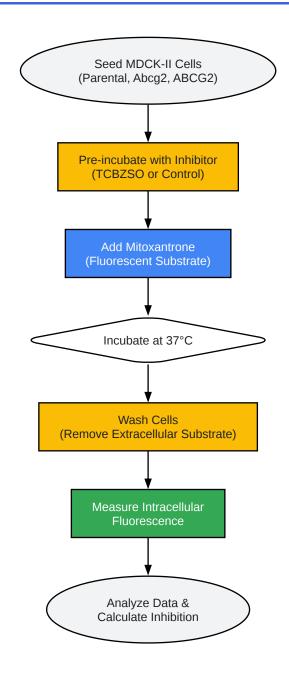
Reagents:

- Mitoxantrone (10 μM working solution).
- Triclabendazole Sulfoxide (TCBZSO) and Sulfone (TCBZSO₂) at various concentrations (e.g., 0.01 to 25 μ M).
- Ko143 (1 μM), a known potent ABCG2 inhibitor (positive control).
- Opti-MEM medium.

Protocol:

- Seed cells in appropriate culture plates and grow to confluence.
- Pre-incubate cells with different concentrations of TCBZSO, TCBZSO₂, or Ko143 for a specified time (e.g., 10 minutes).
- \circ Add mitoxantrone (10 μ M) to the medium and incubate for a defined period (e.g., 1 hour) at 37°C.
- Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular mitoxantrone.
- Lyse the cells to release intracellular contents.
- Measure the intracellular mitoxantrone fluorescence using a fluorometer or flow cytometer.
- Calculate the inhibitory potency relative to the control (no inhibitor) and the positive control (Ko143).[4]





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Workflow for the Mitoxantrone Accumulation Assay.

ATPase Assay

This biochemical assay measures the rate of ATP hydrolysis by ABCG2, which is coupled to substrate transport. Inhibitors can modulate this activity.

- Materials:
 - Membrane vesicles enriched with human ABCG2.



- TCBZ, TCBZSO, and TCBZSO₂ at various concentrations (e.g., >1 μM).
- ATP.
- Reagents for colorimetric detection of inorganic phosphate (Pi).
- Protocol:
 - Incubate the ABCG2-enriched membranes with the test compounds (TCBZ, TCBZSO, TCBZSO₂) at 37°C.
 - Initiate the reaction by adding ATP.
 - Allow the reaction to proceed for a set time.
 - Stop the reaction.
 - Quantify the amount of inorganic phosphate (Pi) released using a colorimetric assay.
 - An increase or decrease in Pi release compared to the basal level indicates an interaction between the compound and the ABCG2 ATPase activity.[1]

Transepithelial Transport Assay

This assay assesses the ability of a compound to inhibit the directional transport of a substrate across a polarized cell monolayer.

- · Cell Lines:
 - MDCK-II cells (parental, murine Abcg2, human ABCG2) grown on permeable supports (e.g., Transwell inserts) to form a tight monolayer.
- · Reagents:
 - ABCG2 substrates (e.g., nitrofurantoin, danofloxacin).
 - TCBZSO and TCBZSO₂ (e.g., 15 μM).
- Protocol:



- Grow cells on permeable supports until a confluent, polarized monolayer is formed.
- Add the ABCG2 substrate to either the apical (top) or basolateral (bottom) chamber.
- Add the inhibitor (TCBZSO or TCBZSO₂) to both chambers.
- Incubate for a set period (e.g., 4 hours).
- Take samples from the opposite chamber at various time points.
- Quantify the concentration of the substrate in the samples using a suitable method (e.g., HPLC).
- Calculate the net transepithelial flux and the transport ratio (apical-to-basolateral vs. basolateral-to-apical) to determine the extent of inhibition.[1]

Significance and Future Directions

The inhibition of ABCG2/BCRP by **triclabendazole sulfoxide** has several important implications:

- Overcoming Drug Resistance: TCBZSO could potentially be used as a chemosensitizer to reverse ABCG2-mediated resistance to other anthelmintics in parasites. This could restore the efficacy of drugs that are currently ineffective due to transporter-mediated efflux.[3]
- Drug-Drug Interactions: The inhibitory action of TCBZSO on ABCG2 highlights the potential
 for significant drug-drug interactions.[1] Co-administration of triclabendazole with other drugs
 that are ABCG2 substrates could lead to altered pharmacokinetics, potentially causing
 increased toxicity or modified efficacy.[4][6] This is a critical consideration in both veterinary
 and human medicine.
- Pharmacokinetic Modulation: The findings support the development of ABCG2 modulators to intentionally alter the pharmacokinetic properties of therapeutic agents, for example, to increase their oral bioavailability or penetration into sanctuary sites like the central nervous system.[4]

Future research should focus on characterizing the specific ABCG2 transporters in key parasites, such as Fasciola hepatica, and confirming that TCBZSO has a similar inhibitory



effect on them. Furthermore, exploring the precise molecular interactions between TCBZSO and the transporter's binding pocket could facilitate the design of more potent and specific inhibitors to combat parasite drug resistance.

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